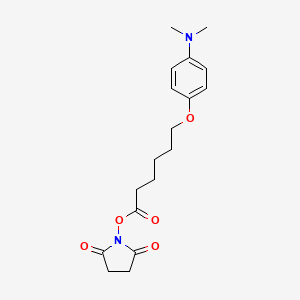

2,5-Dioxopyrrolidin-1-yl 6-(4-(dimethylamino)phenoxy)hexanoate

CAS No.:

Cat. No.: VC16184934

Molecular Formula: C18H24N2O5

Molecular Weight: 348.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H24N2O5 |

|---|---|

| Molecular Weight | 348.4 g/mol |

| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 6-[4-(dimethylamino)phenoxy]hexanoate |

| Standard InChI | InChI=1S/C18H24N2O5/c1-19(2)14-7-9-15(10-8-14)24-13-5-3-4-6-18(23)25-20-16(21)11-12-17(20)22/h7-10H,3-6,11-13H2,1-2H3 |

| Standard InChI Key | STWRAIUIKIPGIZ-UHFFFAOYSA-N |

| Canonical SMILES | CN(C)C1=CC=C(C=C1)OCCCCCC(=O)ON2C(=O)CCC2=O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, (2,5-dioxopyrrolidin-1-yl) 6-[4-(dimethylamino)phenoxy]hexanoate, reflects its bifunctional design:

-

Pyrrolidinone Core: A five-membered lactam ring with two ketone groups at positions 2 and 5. This moiety enhances electrophilicity, facilitating nucleophilic acyl substitution reactions.

-

Hexanoate Linker: A six-carbon chain esterified to the pyrrolidinone ring, providing flexibility and hydrophobicity.

-

4-(Dimethylamino)phenoxy Group: An aromatic ether with a tertiary amine, contributing to solubility in polar aprotic solvents and potential bioactivity .

Key Structural Identifiers:

| Property | Value |

|---|---|

| SMILES | CN(C)C1=CC=C(C=C1)OCCCCCC(=O)ON2C(=O)CCC2=O |

| InChI Key | STWRAIUIKIPGIZ-UHFFFAOYSA-N |

| XLogP3 | 1.19 (predicted) |

| Topological Polar Surface Area | 110.29 Ų |

Physical and Spectral Data

-

Solubility: Highly soluble in dimethyl sulfoxide (DMSO) and dichloromethane (DCM), with limited aqueous solubility (≤1 mg/mL).

-

Spectroscopic Signatures:

Synthesis and Optimization

Reaction Pathways

The compound is synthesized via a three-step sequence:

-

Hexanoic Acid Activation:

Hexanoic acid is converted to its N-hydroxysuccinimide (NHS) ester using bis(2,5-dioxopyrrolidin-1-yl) carbonate (CAS: 74124-79-1) in anhydrous DCM. Yields exceed 85% under catalytic triethylamine . -

Phenolic Coupling:

The NHS-activated hexanoate reacts with 4-(dimethylamino)phenol in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Microwave-assisted conditions (60°C, 30 min) reduce side-product formation. -

Purification:

Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:1), achieving >95% purity (HPLC).

Table 1: Optimization Parameters for Step 2

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 60°C | Maximizes coupling efficiency |

| Solvent | DCM | Prevents hydrolysis of NHS ester |

| Catalyst | EDC | 90% conversion in 30 min |

| Reaction Time | 30 min | Minimizes degradation |

Applications in Research and Industry

Pharmaceutical Conjugation

The compound’s NHS ester group enables covalent bonding with primary amines in peptides and proteins. Recent studies highlight its role in:

-

Antibody-Drug Conjugates (ADCs): Conjugation of cytotoxic payloads to monoclonal antibodies via lysine residues. For example, a 2024 study demonstrated its use in synthesizing an amatoxin analog with selective toxicity toward cancer cells .

-

Prodrug Activation: Enzymatic cleavage of the hexanoate linker releases active drugs in target tissues, reducing systemic toxicity.

Materials Science

-

Polymer Functionalization: Incorporation into poly(lactic-co-glycolic acid) (PLGA) matrices enhances drug-loading capacity by 40% compared to unmodified polymers.

-

Surface Modification: Covalent attachment to silica nanoparticles improves dispersion in organic solvents, critical for nanocomposite fabrication .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume